molecular formula C19H17N3O4S B2629736 Methyl 4-((5-(4-(methylthio)benzyl)-1,3,4-oxadiazol-2-yl)carbamoyl)benzoate CAS No. 1170588-53-0

Methyl 4-((5-(4-(methylthio)benzyl)-1,3,4-oxadiazol-2-yl)carbamoyl)benzoate

Cat. No.: B2629736
CAS No.: 1170588-53-0
M. Wt: 383.42
InChI Key: JQEICLMFCKCYAZ-UHFFFAOYSA-N
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Description

Methyl 4-((5-(4-(methylthio)benzyl)-1,3,4-oxadiazol-2-yl)carbamoyl)benzoate is a complex organic compound that features a benzoate ester linked to a 1,3,4-oxadiazole ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl 4-((5-(4-(methylthio)benzyl)-1,3,4-oxadiazol-2-yl)carbamoyl)benzoate typically involves multiple steps:

    Formation of the 1,3,4-oxadiazole ring: This can be achieved by cyclization of appropriate hydrazides with carboxylic acids or their derivatives under dehydrating conditions.

    Introduction of the methylthio group: This step involves the substitution of a suitable leaving group (e.g., halide) on a benzyl precursor with a methylthio group.

    Coupling of the oxadiazole and benzoate moieties: This is often done using carbodiimide coupling agents in the presence of a base to form the final ester linkage.

Industrial Production Methods

Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, utilizing continuous flow reactors and optimized reaction conditions to ensure high yield and purity. The use of automated systems for reagent addition and product isolation would enhance efficiency and safety.

Chemical Reactions Analysis

Types of Reactions

Methyl 4-((5-(4-(methylthio)benzyl)-1,3,4-oxadiazol-2-yl)carbamoyl)benzoate can undergo various chemical reactions:

    Oxidation: The methylthio group can be oxidized to a sulfoxide or sulfone using oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.

    Reduction: The ester group can be reduced to an alcohol using reducing agents like lithium aluminum hydride.

    Substitution: The benzyl position can undergo nucleophilic substitution reactions, where the methylthio group can be replaced by other nucleophiles.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.

    Reduction: Lithium aluminum hydride, sodium borohydride.

    Substitution: Nucleophiles such as thiols, amines, or halides.

Major Products

    Oxidation: Sulfoxides, sulfones.

    Reduction: Benzyl alcohol derivatives.

    Substitution: Various substituted benzyl derivatives.

Scientific Research Applications

Methyl 4-((5-(4-(methylthio)benzyl)-1,3,4-oxadiazol-2-yl)carbamoyl)benzoate has several applications in scientific research:

    Medicinal Chemistry: It can be used as a scaffold for the development of new pharmaceuticals, particularly those targeting specific enzymes or receptors.

    Materials Science: The compound’s unique structure makes it a candidate for the development of novel materials with specific electronic or optical properties.

    Organic Synthesis: It serves as an intermediate in the synthesis of more complex molecules, facilitating the construction of multifunctional compounds.

Mechanism of Action

The mechanism of action of Methyl 4-((5-(4-(methylthio)benzyl)-1,3,4-oxadiazol-2-yl)carbamoyl)benzoate depends on its specific application:

    Biological Targets: In medicinal chemistry, it may interact with enzymes or receptors, modulating their activity through binding interactions.

    Pathways Involved: The compound may influence various biochemical pathways, depending on its specific molecular interactions and the biological context.

Comparison with Similar Compounds

Similar Compounds

  • Methyl 4-((5-(4-methoxybenzyl)-1,3,4-oxadiazol-2-yl)carbamoyl)benzoate
  • Methyl 4-((5-(4-chlorobenzyl)-1,3,4-oxadiazol-2-yl)carbamoyl)benzoate

Uniqueness

Methyl 4-((5-(4-(methylthio)benzyl)-1,3,4-oxadiazol-2-yl)carbamoyl)benzoate is unique due to the presence of the methylthio group, which can impart distinct electronic and steric properties, influencing its reactivity and interactions with other molecules.

Properties

IUPAC Name

methyl 4-[[5-[(4-methylsulfanylphenyl)methyl]-1,3,4-oxadiazol-2-yl]carbamoyl]benzoate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H17N3O4S/c1-25-18(24)14-7-5-13(6-8-14)17(23)20-19-22-21-16(26-19)11-12-3-9-15(27-2)10-4-12/h3-10H,11H2,1-2H3,(H,20,22,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JQEICLMFCKCYAZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1=CC=C(C=C1)C(=O)NC2=NN=C(O2)CC3=CC=C(C=C3)SC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H17N3O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

383.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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